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Compound Name: 4-Bromo-n-methylbenzamide

Cat. No.: B1585493 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Bromo-N-methylbenzamide with other

benzamide derivatives, focusing on their performance in various biological assays. While direct

comparative data for 4-Bromo-N-methylbenzamide is limited in publicly available literature,

this document synthesizes information on its synthesis, predicted activity based on structure-

activity relationships (SAR), and compares it with data from structurally related benzamides.

Introduction to Benzamides
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a

diverse range of therapeutic agents. These compounds have demonstrated significant clinical

utility across various disease areas, including oncology, central nervous system (CNS)

disorders, and infectious diseases. The versatility of the benzamide core allows for fine-tuning

of physicochemical properties and target-specific interactions, making it a fertile ground for the

discovery of novel therapeutics.

Physicochemical Properties
The physicochemical properties of a benzamide derivative, such as lipophilicity, electronic

effects, and steric factors, are crucial determinants of its pharmacokinetic and
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pharmacodynamic profile. The 4-bromo and N-methyl substitutions on the benzamide scaffold

of 4-Bromo-N-methylbenzamide influence these properties.

Property
4-Bromo-N-
methylbenzam
ide

Unsubstituted
Benzamide

N-
methylbenzam
ide

4-
Chlorobenzam
ide

Molecular

Formula
C₈H₈BrNO C₇H₇NO C₈H₉NO C₇H₆ClNO

Molecular Weight 214.06 g/mol 121.14 g/mol 135.16 g/mol 155.59 g/mol

LogP (Predicted) ~2.1 ~0.6 ~1.1 ~1.5

Key Substituents
4-Bromo, N-

Methyl
None N-Methyl 4-Chloro

Note: LogP values are estimated and can vary based on the prediction algorithm.

The 4-bromo substituent significantly increases the lipophilicity (LogP) compared to the

unsubstituted benzamide, which can enhance membrane permeability. The N-methyl group

also contributes to increased lipophilicity.

Comparative Biological Activity
Benzamide derivatives exhibit a wide range of biological activities, including but not limited to,

anticancer, antipsychotic, and antiviral effects. The following sections compare the known or

inferred activity of 4-Bromo-N-methylbenzamide with other benzamides in these areas.

Anticancer Activity (HDAC Inhibition)
Many benzamide derivatives are known to be inhibitors of histone deacetylases (HDACs), a

class of enzymes involved in the epigenetic regulation of gene expression.

Structure-Activity Relationship (SAR) Insights:

Zinc-Binding Group: The benzamide moiety can act as a zinc-binding group, crucial for

HDAC inhibition.
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Linker: The phenyl ring serves as a linker that positions the other functional groups within the

enzyme's active site.

Cap Group: Substituents on the phenyl ring and the amide nitrogen act as the "cap group,"

which interacts with the surface of the enzyme. The nature of the cap group influences

potency and selectivity. Halogen substitutions at the 4-position, such as bromine, can

increase inhibitory activity.

While no direct IC50 values for 4-Bromo-N-methylbenzamide as an HDAC inhibitor were

found, studies on related compounds suggest that the 4-bromo substitution is favorable for

activity. For instance, N-phenylbenzamide derivatives with a 4-bromophenyl group have been

investigated as potential therapeutic agents.

Antipsychotic Activity (Dopamine D2 Receptor
Antagonism)
Substituted benzamides are a well-established class of antipsychotic drugs, primarily acting as

antagonists of the dopamine D2 receptor.

SAR Insights:

The N-substituted side chain is a critical determinant of D2 receptor affinity and selectivity.

Substitutions on the aromatic ring, including halogens, can modulate the antipsychotic

potency.

While specific dopamine D2 receptor binding affinity data for 4-Bromo-N-methylbenzamide is

not readily available, several N-substituted benzamides with halogen substitutions have been

shown to possess potent dopamine receptor blocking activities. For example, the benzamide

derivative YM-09151-2, which has a more complex N-substituent and a 4-methylamino group,

exhibits potent neuroleptic effects.[1] The simpler structure of 4-Bromo-N-methylbenzamide
suggests it may have a different pharmacological profile.

Antiviral Activity
Recent studies have explored the potential of benzamide derivatives as antiviral agents.
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A study on N-phenylbenzamide derivatives identified 3-amino-N-(4-bromophenyl)-4-

methoxybenzamide as an active inhibitor of enterovirus 71 (EV71).[2] This compound, which

shares the 4-bromophenyl moiety with a hypothetical N-phenyl analog of our target compound,

provides valuable comparative data.

Compound Target IC₅₀ (µM)
Cytotoxicity (TC₅₀,
µM)

3-amino-N-(4-

bromophenyl)-4-

methoxybenzamide

Enterovirus 71 5.7 ± 0.8 - 12 ± 1.2 620 ± 0.0

Pirodavir (Reference) Enterovirus 71 - 31 ± 2.2

This data suggests that the 4-bromo substitution on the N-phenyl ring is compatible with potent

antiviral activity and low cytotoxicity.[2] While this is not a direct measure of 4-Bromo-N-
methylbenzamide's activity, it highlights the potential of the 4-bromo-N-arylbenzamide scaffold

in antiviral drug discovery.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of

benzamide derivatives.

Synthesis of 4-Bromo-N-methylbenzamide
A common method for the synthesis of N-methylbenzamides is the reaction of the

corresponding benzoyl chloride with methylamine.

Protocol:

Dissolve 4-bromobenzoyl chloride (1 equivalent) in a suitable aprotic solvent such as

dichloromethane (DCM).

Add a base, such as triethylamine (2.2 equivalents), to the solution.

Slowly add a solution of methylamine (e.g., 2.0 N in THF) dropwise with stirring.
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Stir the reaction mixture at room temperature for approximately 1 hour.

Quench the reaction with a dilute acid, such as 2.0 N hydrochloric acid.

Extract the product with an organic solvent (e.g., DCM).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to obtain the crude product.

Purify the product by recrystallization or column chromatography.

In Vitro HDAC Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific histone

deacetylase enzyme.

Protocol:

Prepare a reaction buffer containing the HDAC enzyme, a fluorogenic substrate (e.g., a

peptide with an acetylated lysine and a fluorophore/quencher pair), and the test compound at

various concentrations.

Initiate the reaction and incubate at 37°C for a specified period.

Stop the reaction by adding a developer solution that contains a protease to cleave the

deacetylated substrate, leading to a fluorescent signal.

Measure the fluorescence intensity using a microplate reader.

Calculate the percent inhibition for each concentration of the test compound and determine

the IC50 value by plotting the data.

Dopamine D2 Receptor Binding Assay
This assay measures the affinity of a compound for the dopamine D2 receptor.

Protocol:

Prepare cell membranes from a cell line expressing the human dopamine D2 receptor.
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Incubate the membranes with a radiolabeled ligand (e.g., [³H]-spiperone) and varying

concentrations of the test compound in a suitable buffer.

After incubation, separate the bound and free radioligand by rapid filtration through a glass

fiber filter.

Wash the filters to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Determine the concentration of the test compound that inhibits 50% of the specific binding of

the radioligand (IC50) and calculate the binding affinity (Ki) using the Cheng-Prusoff

equation.

Visualizations
General Synthesis Workflow for Substituted Benzamides
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General Synthesis and Evaluation Workflow
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Caption: A typical workflow for the synthesis and biological evaluation of substituted

benzamides.

General Mechanism of HDAC Inhibition by Benzamides

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1585493?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HDAC Inhibition by Benzamide Derivatives

Result of Inhibition
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Caption: Benzamide inhibitors bind to the HDAC active site, preventing histone deacetylation.

Conclusion
4-Bromo-N-methylbenzamide is a benzamide derivative with physicochemical properties that

suggest good potential for biological activity. While direct comparative data is scarce, analysis

of structure-activity relationships and data from closely related analogs indicate that it may

possess anticancer, neuroleptic, and antiviral properties. The 4-bromo substitution is generally

associated with increased lipophilicity and can contribute favorably to binding interactions with

various biological targets. Further direct comparative studies are necessary to fully elucidate

the pharmacological profile of 4-Bromo-N-methylbenzamide and to determine its potential as

a lead compound in drug discovery programs. The experimental protocols and workflows

provided in this guide offer a framework for such future investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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